molecular formula C16H20N2O6 B7932191 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

Cat. No.: B7932191
M. Wt: 336.34 g/mol
InChI Key: LCTQKKANIFBNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, benzyl ester, and methyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of piperazine with carboxymethylating agents under controlled conditions to introduce the carboxymethyl group. Subsequent esterification reactions with benzyl alcohol and methanol in the presence of suitable catalysts yield the benzyl ester and methyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is unique due to its specific combination of carboxymethyl, benzyl ester, and methyl ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-23-15(21)13-9-17(10-14(19)20)7-8-18(13)16(22)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTQKKANIFBNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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